Cas no 143949-77-3 (Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl-)

Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- structure
143949-77-3 structure
商品名:Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl-
CAS番号:143949-77-3
MF:C11H14N4O
メガワット:218.255
CID:3747093
PubChem ID:3768998

Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- 化学的及び物理的性質

名前と識別子

    • Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl-
    • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
    • starbld0041525
    • N-(Benzotriazol-1-ylmethyl)-2-methylpropionamide
    • N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)isobutyramide
    • N-(benzotriazol-1-ylmethyl)-2-methylpropanamide
    • N-[(1H-1,2,3-benzotriazol-1-yl)methyl]-2-methylpropanamide
    • 143949-77-3
    • インチ: InChI=1S/C11H14N4O/c1-8(2)11(16)12-7-15-10-6-4-3-5-9(10)13-14-15/h3-6,8H,7H2,1-2H3,(H,12,16)
    • InChIKey: BIYOZWUBYOBZCL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 218.11676108Da
  • どういたいしつりょう: 218.11676108Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX89029-100mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
100mg
$290.00 2024-04-20
1PlusChem
1P01F805-500mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
500mg
$1382.00 2024-06-20
A2B Chem LLC
AX89029-500mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
500mg
$1250.00 2024-04-20
eNovation Chemicals LLC
Y1246212-100mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
100mg
$540 2024-06-05
eNovation Chemicals LLC
Y1246212-100mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
100mg
$565 2025-02-19
eNovation Chemicals LLC
Y1246212-500mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
500mg
$2205 2025-02-19
eNovation Chemicals LLC
Y1246212-500mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
500mg
$2205 2025-02-26
eNovation Chemicals LLC
Y1246212-100mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
100mg
$565 2025-02-26
1PlusChem
1P01F805-100mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
100mg
$331.00 2024-06-20
eNovation Chemicals LLC
Y1246212-500mg
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
143949-77-3 95%
500mg
$2085 2024-06-05

Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- 関連文献

Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl-に関する追加情報

Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- (CAS No. 143949-77-3): A Comprehensive Overview

Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- (CAS No. 143949-77-3) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and molecular biology studies.

The molecular formula of Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- is C10H14N2O, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the benzotriazole moiety in its structure is particularly noteworthy, as benzotriazoles are known for their diverse biological activities and utility in medicinal chemistry.

In recent years, the study of benzotriazole derivatives has seen considerable growth due to their potential applications in the treatment of various diseases. The benzotriazole ring system is capable of interacting with biological targets in multiple ways, making it a versatile scaffold for drug design. Specifically, the N-(1H-benzotriazol-1-ylmethyl)-2-methyl moiety in this compound suggests possible interactions with enzymes and receptors, which could be exploited for therapeutic purposes.

One of the most intriguing aspects of Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- is its role as a precursor in the synthesis of more complex molecules. In pharmaceutical research, such compounds often serve as building blocks for larger molecules with enhanced biological activity. The benzotriazole group can be further functionalized to create derivatives with specific pharmacological properties, making this compound a valuable asset in drug discovery programs.

The chemical properties of Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl-, including its solubility and stability, are also critical factors to consider in its potential applications. Studies have shown that benzotriazole derivatives can exhibit good solubility in both aqueous and organic solvents, which facilitates their use in various chemical reactions and formulations. Additionally, their stability under different conditions makes them suitable for long-term storage and transportation.

Recent research has highlighted the antimicrobial and anti-inflammatory properties of certain benzotriazole derivatives. While specific studies on Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- are still limited, its structural similarity to known active compounds suggests that it may possess similar properties. Further investigation into its biological activity could uncover new therapeutic possibilities.

In the context of drug development, the synthesis of Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The use of high-performance chromatography and spectroscopic methods allows for thorough characterization of the compound.

The role of computational chemistry in understanding the behavior of Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl-, cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These insights help researchers design experiments more efficiently and tailor modifications to enhance its pharmacological properties.

In conclusion, Propanamide, N-(1H-benzotriazol-1-ylmethyl)-2-methyl-, with its CAS number 143949-77-3, represents a significant advancement in chemical research. Its unique structure and promising biological activities make it a valuable compound for further exploration in pharmaceuticals and biotechnology. As research continues to uncover new applications for benzotriazole derivatives, this compound is likely to play an increasingly important role in developing innovative treatments for various diseases.

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